Senna

説明

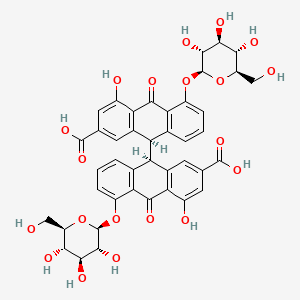

Sennoside A is a member of the class of sennosides that is rel-(9R,9'R)-9,9',10,10'-tetrahydro-9,9'-bianthracene-2,2'-dicarboxylic acid which is substituted by hydroxy groups at positions 4 and 4', by beta-D-glucopyranosyloxy groups at positions 5 and 5', and by oxo groups at positions 10 and 10'. The exact stereochemisty at positions 9 and 9' is not known - it may be R,R (as shown) or S,S. It is a member of sennosides and an oxo dicarboxylic acid.

This compound (Cassia species) is a popular herbal laxative that is available without prescription. This compound is generally safe and well tolerated, but can cause adverse events including clinically apparent liver injury when used in high doses for longer than recommended periods.

Sennoside A has been reported in Rheum palmatum, Rheum tanguticum, and other organisms with data available.

Senokot is a standardized, concentrated preparation, by Purdue, containing the anthraquinone glycosides sennosides extracted from this compound leaves with laxative activity. Sennosides act on and irritate the lining of the intestine wall, thereby causing increased intestinal muscle contractions leading to vigorous bowel movement.

特性

IUPAC Name |

(9R)-9-[(9R)-2-carboxy-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58)/t23-,24-,25-,26-,31-,32-,35+,36+,37-,38-,41-,42-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQVTOJGNYVQEO-KGFNBKMBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C([C@@H]2[C@@H]5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H38O20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023576 |

Source

|

| Record name | Sennoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

862.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Senna (powdered) is a yellow-brown powder with a slight odor and taste. (NTP, 1992), Solid |

Source

|

| Record name | SENNA (POWDERED) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sennoside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034317 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) |

Source

|

| Record name | SENNA (POWDERED) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

8013-11-4, 81-27-6 |

Source

|

| Record name | SENNA (POWDERED) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sennoside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Senna | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008013114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sennoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Senna Powder | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SENNOSIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F1O30GVXH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sennoside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034317 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

392 °F approximately (decomposes) (NTP, 1992), 220 - 243 °C |

Source

|

| Record name | SENNA (POWDERED) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sennoside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034317 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Senna alexandrina medicinal properties and traditional uses

An In-depth Technical Guide to the Medicinal Properties and Traditional Uses of Senna alexandrina

Introduction

This compound alexandrina Mill., a member of the Fabaceae family, is a small perennial shrub native to the subtropical regions of North Africa, the Arabian Peninsula, and India.[1] Historically known by synonyms such as Cassia this compound and Cassia angustifolia, this plant has been a cornerstone of traditional medicine for centuries, with its use documented since at least the 9th century A.D.[2] Primarily valued for the potent laxative properties of its leaves and pods, S. alexandrina is recognized and approved as an over-the-counter (OTC) laxative by regulatory bodies, including the U.S. Food and Drug Administration (FDA).[1][3] This guide provides a comprehensive technical overview of its phytochemical composition, mechanisms of action, and the experimental protocols used in its study, tailored for researchers and drug development professionals.

Phytochemical Composition

The therapeutic effects of S. alexandrina are attributed to a diverse array of secondary metabolites. The primary active constituents are dianthrone glycosides, commonly known as sennosides. However, the plant is also a rich source of other bioactive compounds.

2.1 Primary Bioactive Compounds: Anthraquinones The most critical compounds are the anthraquinone derivatives, which constitute 2-5% of the dry weight of the leaves and pods.[2] These include:

-

Sennosides: The main laxative principles are sennosides A and B, which are stereoisomers. Sennosides C and D are also present in smaller quantities.[4][5] These are prodrugs that remain inactive until metabolized in the colon.[6]

-

Free Anthraquinones: Aglycones such as rhein, aloe-emodin, and chrysophanol are also found, typically in concentrations below 0.1%.[1]

2.2 Other Phytochemicals Qualitative screening reveals the presence of numerous other classes of compounds that may contribute to the plant's overall bioactivity.[7][8][9]

| Phytochemical Class | Specific Compounds/Examples | Potential Activity |

| Anthraquinones | Sennosides A, B, C, D; Rhein; Aloe-emodin | Laxative, Antimicrobial[1][10] |

| Flavonoids | Kaempferol, Isorhamnetin | Antioxidant, Anti-inflammatory[10][11] |

| Tannins | Gallic acid, Tannic acid derivatives | Antioxidant, Antimicrobial[9][12] |

| Saponins | Triterpenoid saponins | May possess anti-inflammatory properties[7] |

| Alkaloids | Various uncharacterized alkaloids | Diverse pharmacological activities[8] |

| Naphthalene Glycosides | Tinnevellin glycoside, 6-hydroxymusizin glycoside | Not fully characterized |

| Other Compounds | Mucilage, Resins, Polysaccharides, Phytosterols | Demulcent, other supportive roles[4][13] |

Quantitative Data on Bioactive Constituents

The concentration of active compounds in S. alexandrina can vary based on the plant part, geographical origin, and harvesting time. Standardization of commercial preparations is crucial for ensuring consistent efficacy and safety.

| Plant Part | Analyte | Concentration Range | Method of Analysis | Reference(s) |

| Leaves | Total Anthraquinone Derivatives | 2–5% (dry weight) | General Assay | [2] |

| Leaves | Sennoside B | 5.5–8.0% | Pharmacopoeial Method | [2] |

| Pods | Sennoside B | 2.2–3.4% | Pharmacopoeial Method | [2] |

| Leaves (Ethiopian) | Total Sennosides | 1.08–1.76% | Spectrophotometry | [14] |

| Pods (Ethiopian) | Total Sennosides | 1.43–2.62% | Spectrophotometry | [14] |

| Leaf Extract | Sennoside B | 0.43 ± 0.06 mg/g | LC-MS/MS | [15] |

| Leaf Extract (Methanol) | Total Phenolics | 122.5 mg GAE/g | Folin-Ciocalteu | [16] |

| Leaf Extract (Ethanol 96%) | Total Phenolics | 140.8 mg GAE/g | Folin-Ciocalteu | [16] |

| Leaf Extract (Water) | Total Phenolics | 318.2 mg GAE/g | Folin-Ciocalteu | [12] |

Pharmacological Properties and Mechanisms of Action

4.1 Laxative Effect The primary and most well-documented pharmacological effect of S. alexandrina is its action as a stimulant laxative. The mechanism is a sophisticated process involving metabolic activation within the gastrointestinal tract.

-

Transit and Activation: Sennosides are large glycoside molecules that are not absorbed in the upper gastrointestinal tract. They travel unchanged to the colon.[1][6]

-

Bacterial Metabolism: In the colon, the intestinal microbiota (gut bacteria) hydrolyze the sugar moieties of the sennosides, releasing the aglycones (sennidins). These are further reduced to the active metabolite, rhein anthrone.[1][17][18]

-

Dual Mechanism of Action: Rhein anthrone exerts its laxative effect through two primary mechanisms:[6][19][20]

-

Stimulation of Motility: It directly irritates the colonic mucosa, stimulating the enteric nervous system. This increases the rate and force of peristaltic contractions, accelerating colonic transit.[18][20]

-

Alteration of Fluid and Electrolyte Transport: It inhibits the absorption of water and electrolytes (primarily Na+) from the colon into the bloodstream. Concurrently, it may promote the secretion of water and electrolytes (Cl-) into the colonic lumen. This net increase in luminal fluid softens the stool and increases its volume, further promoting bowel movement.[6][17]

-

4.2 Antimicrobial and Anti-inflammatory Properties Beyond its laxative effects, S. alexandrina extracts have demonstrated other notable biological activities in vitro.

-

Antimicrobial Activity: Ethanol and methanol extracts of the leaves have shown inhibitory activity against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus.[2][21] The activity against Gram-negative bacteria is generally less pronounced.[2] This effect is often attributed to the presence of phenolic compounds like flavonoids and tannins.[8][9]

-

Anti-inflammatory and Antioxidant Activity: The plant is rich in flavonoids and other phenolic compounds, which are known for their ability to scavenge free radicals.[11][16] Studies have confirmed the antioxidant potential of various extracts, which may underpin traditional uses for inflammatory conditions.[13][22]

Experimental Protocols

This section details generalized protocols for the extraction, analysis, and bioactivity testing of S. alexandrina. These methodologies serve as a foundation for further research and development.

5.1 Protocol 1: Maceration for Total Anthraquinone Extraction This protocol is a standard method for obtaining a crude extract for initial screening.

-

Preparation: Air-dry fresh leaves or pods of S. alexandrina in the shade. Grind the dried material into a coarse powder (approx. 40-60 mesh).

-

Maceration: Weigh 100 g of the powdered plant material and place it in a large conical flask. Add 1000 mL of 70% ethanol (or methanol).

-

Extraction: Stopper the flask and let it stand for 72 hours at room temperature, with occasional shaking.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

-

Re-extraction (Optional): To ensure complete extraction, the remaining plant material (marc) can be re-macerated with a fresh portion of the solvent for another 24 hours and filtered again.

-

Concentration: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Drying: Dry the resulting concentrated extract in a desiccator to obtain the crude solid extract. Store at 4°C in an airtight container.

5.2 Protocol 2: Quantitative Determination of Sennosides (Spectrophotometric Method) This method, adapted from pharmacopoeial standards, quantifies total hydroxyanthracene glycosides, calculated as Sennoside B.

-

Sample Preparation: Accurately weigh about 100 mg of powdered this compound leaf into a 100 mL flask. Add 75 mL of water and weigh the flask.

-

Extraction: Place the flask in a boiling water bath with a condenser for 15 minutes. Allow to cool and adjust back to the original weight with water. Centrifuge and use the supernatant.

-

Hydrolysis: Pipette 20 mL of the supernatant into a 100 mL separating funnel. Add 0.1 mL of 2M hydrochloric acid. Extract with two 15 mL portions of ether. Discard the ether layers and transfer the aqueous layer to a 100 mL volumetric flask.

-

Oxidation: Add 10 mL of a 10% w/v solution of ferric chloride hexahydrate and heat in a water bath for 20 minutes with the condenser attached. Add 1 mL of hydrochloric acid and continue heating for another 20 minutes, shaking frequently, until the precipitate is dissolved. Cool.

-

Final Extraction: Transfer the solution to a separating funnel, extract with three 25 mL portions of ether. Wash the combined ether extracts with two 15 mL portions of water.

-

Measurement: Transfer the ether solution to a volumetric flask and dilute to 100 mL with ether. Evaporate 10 mL of this solution to dryness. Dissolve the residue in 10 mL of a 0.5% w/v solution of magnesium acetate in methanol.

-

Absorbance Reading: Measure the absorbance at 515 nm using methanol as the blank.

-

Calculation: Calculate the percentage of sennosides using the formula: (A * 1.25) / m, where A is the absorbance and m is the mass of the sample in grams. The specific absorbance (A 1%, 1 cm) of sennoside B is assumed.

5.3 Protocol 3: In Vitro Antimicrobial Assay (Agar Disc Diffusion Method) This protocol assesses the antibacterial activity of the plant extracts.

-

Culture Preparation: Prepare a fresh inoculum of the test microorganism (e.g., S. aureus ATCC 25923) in Mueller-Hinton Broth, adjusting the turbidity to a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly swab the microbial inoculum onto the surface of sterile Mueller-Hinton Agar plates.

-

Disc Preparation: Sterilize 6 mm paper discs. Impregnate the discs with a known concentration of the S. alexandrina extract (e.g., 10 mg/mL dissolved in a suitable solvent like DMSO). Allow the solvent to evaporate completely.

-

Plate Application: Place the impregnated discs onto the surface of the inoculated agar plates. Also, place a negative control disc (solvent only) and a positive control disc (e.g., Gentamicin 10 µg).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.

Conclusion and Future Directions

This compound alexandrina is a medicinally significant plant whose primary therapeutic application as a laxative is well-supported by robust pharmacological evidence. The mechanism of action, involving colonic bacterial activation of sennoside prodrugs, is a classic example of host-microbiome interaction in phytotherapy. While its laxative properties are well-established, ongoing research into its antimicrobial, anti-inflammatory, and antioxidant activities, driven by its rich content of flavonoids and tannins, presents opportunities for developing new therapeutic agents. Future research should focus on the isolation and structural elucidation of novel minor constituents, comprehensive in vivo studies to validate its other traditional uses, and clinical trials to establish efficacy and safety for indications beyond constipation. For drug development professionals, the plant offers a valuable natural product scaffold for the synthesis of novel gastrointestinal motility modulators.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound alexandrina [prota.prota4u.org]

- 3. This compound: As immunity boosting herb against Covid-19 and several other diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. impactfactor.org [impactfactor.org]

- 6. What is the mechanism of Sennosides? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rjpn.org [rjpn.org]

- 10. ijprajournal.com [ijprajournal.com]

- 11. ABC Herbalgram Website [herbalgram.org]

- 12. longdom.org [longdom.org]

- 13. phcogj.com [phcogj.com]

- 14. iomcworld.com [iomcworld.com]

- 15. researchgate.net [researchgate.net]

- 16. phcogj.com [phcogj.com]

- 17. Sennosides | C42H38O20 | CID 5199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. What is Sennosides used for? [synapse.patsnap.com]

- 19. This compound glycoside - Wikipedia [en.wikipedia.org]

- 20. m.youtube.com [m.youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. jptcp.com [jptcp.com]

Phytochemical analysis of Senna species for novel compounds

An In-depth Technical Guide for Researchers and Drug Development Professionals

The genus Senna, a diverse group of flowering plants in the legume family, Fabaceae, has long been a staple in traditional medicine across various cultures. Renowned for its therapeutic properties, particularly as a laxative, modern scientific inquiry is now unveiling a much broader pharmacological potential.[1] Recent phytochemical analyses of various this compound species have led to the discovery of a plethora of novel compounds, including anthraquinones, alkaloids, flavonoids, and terpenoids, exhibiting promising cytotoxic, anti-inflammatory, and antioxidant activities.[2][3] This guide provides a comprehensive overview of the phytochemical landscape of this compound, with a focus on the isolation of novel compounds, detailed experimental protocols, and the signaling pathways through which these molecules exert their effects.

Quantitative Phytochemical Analysis: A Comparative Overview

The concentration of major phytochemical classes can vary significantly between different this compound species and even between different parts of the same plant. This variation underscores the importance of systematic screening to identify promising candidates for novel compound discovery. The following tables summarize quantitative data from methanolic extracts of select this compound species, providing a comparative snapshot of their chemical profiles.

Table 1: Quantitative Phytochemical Analysis of this compound alata and this compound hirsuta Methanolic Leaf Extracts

| Phytochemical Class | This compound alata (mg/g of extract) | This compound hirsuta (mg/g of extract) |

| Alkaloids | 26.40 | 4.20 |

| Flavonoids | 6.76 | 0.84 |

| Phenols | 37.48 | 28.76 |

Source: Data adapted from preliminary phytochemical screening studies.[3]

Table 2: Quantitative Phytochemical Analysis of this compound mimosoides Aqueous Leaf Extract

| Phytochemical Class | Concentration (mg/100g of extract) |

| Soluble Carbohydrates | 4.68 ± 0.0033 |

| Tannins | 4.75 ± 0.0034 |

| Cyanide | 1.61 ± 0.0031 |

| Reducing Sugar | 8.31 ± 0.0032 |

| Saponins | 1.97 ± 0.0030 |

| Steroids | 0.86 ± 0.0023 |

| Flavonoids | 2.67 ± 0.0013 |

| Alkaloids | 3.43 ± 0.0028 |

| Glycosides | 2.75 ± 0.0029 |

| Terpenoids | 0.87 ± 0.0032 |

| Phenols | 3.61 ± 0.0025 |

Source: Data adapted from quantitative phytochemical analysis studies.[4]

Experimental Protocols for Phytochemical Analysis and Isolation

The discovery of novel compounds from this compound species relies on a systematic workflow encompassing extraction, fractionation, and isolation, often guided by bioassays to identify active constituents. While specific protocols are tailored to the target compounds and plant matrix, the following sections provide a detailed, generalized methodology based on established practices in the field.

General Experimental Workflow

The process of isolating novel compounds typically follows a bioassay-guided fractionation approach. This involves a series of chromatographic separations, with each resulting fraction being tested for biological activity. The most active fractions are then subjected to further purification until a pure, active compound is isolated.

Bioassay-guided fractionation workflow.

Detailed Methodologies

1. Plant Material and Extraction

-

Collection and Preparation: Fresh plant material (leaves, flowers, roots, or bark) is collected and authenticated. The material is then washed, shade-dried at room temperature for several days, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to extraction, typically through maceration or Soxhlet apparatus, using a sequence of solvents with increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and methanol). This sequential extraction helps to separate compounds based on their solubility. The resulting extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield crude extracts.

2. Bioassay-Guided Fractionation and Isolation

This is a generalized protocol for the isolation of a novel bioactive compound, such as an anthraquinone or alkaloid.

-

Initial Bioassay: The crude extracts are screened for the desired biological activity (e.g., cytotoxicity against a cancer cell line). The most potent extract is selected for further fractionation.

-

Column Chromatography (Initial Fractionation):

-

Column Preparation: A glass column is packed with a suitable stationary phase, most commonly silica gel (60-120 mesh), slurried in the initial mobile phase solvent (e.g., n-hexane).

-

Sample Loading: The selected crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a solvent gradient of increasing polarity. For example, starting with 100% n-hexane and gradually introducing ethyl acetate, followed by a gradient of ethyl acetate and methanol.

-

Fraction Collection: Fractions of a defined volume (e.g., 50-100 mL) are collected sequentially.

-

TLC Analysis: The collected fractions are monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system. Fractions with similar TLC profiles are pooled together.

-

-

Bioassay of Fractions: The pooled fractions are subjected to the same bioassay to identify the fraction(s) with the highest activity.

-

High-Performance Liquid Chromatography (HPLC) (Purification):

-

System and Column: A preparative or semi-preparative HPLC system equipped with a suitable column (e.g., C18 reversed-phase) is used.

-

Mobile Phase: A mobile phase gradient is developed, often consisting of a mixture of water (with or without an acid modifier like formic acid or TFA) and an organic solvent like acetonitrile or methanol.

-

Injection and Elution: The active fraction from the previous step is dissolved in a suitable solvent and injected into the HPLC system. The elution is monitored using a UV-Vis detector at one or more wavelengths.

-

Peak Collection: Peaks corresponding to individual compounds are collected.

-

-

Final Bioassay and Purity Check: The isolated compounds are re-tested for biological activity, and their purity is confirmed by analytical HPLC.

3. Structure Elucidation

The chemical structure of the purified novel compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to determine the connectivity of atoms and the overall stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which can be characteristic of certain chromophores.

Novel Compounds and Their Associated Signaling Pathways

Recent research has not only led to the isolation of novel compounds from this compound species but has also begun to unravel the molecular mechanisms through which they exert their biological effects. The following sections detail some of these discoveries and the signaling pathways involved.

2'-OH-Torosaol I: A Novel Anthraquinone with Cytotoxic Activity

A novel anthraquinone, 2'-OH-Torosaol I, was recently isolated from the roots of this compound velutina.[5][6] This compound has demonstrated significant cytotoxic activity against melanoma and leukemic cell lines.[5][6] Mechanistic studies have revealed that 2'-OH-Torosaol I induces apoptosis through the intrinsic pathway.[5][6] This process is characterized by a reduction in the mitochondrial membrane potential, an increase in the production of reactive oxygen species (ROS), and the activation of caspase-3.[5][6]

Intrinsic apoptosis pathway induced by 2'-OH-Torosaol I.

Novel Piperidine Alkaloids and the ERK Signaling Pathway

The flowers of this compound spectabilis have been a source for the isolation of new piperidine alkaloids, such as 3(R)-benzoyloxy-2(R)-methyl-6(R)-(11'-oxododecyl)-piperidine, which have shown cytotoxic effects against various cancer cell lines.[3] Further studies on alkaloid mixtures from S. spectabilis, containing compounds like (-)-cassine and (-)-spectaline, have demonstrated antiproliferative activity in hepatocellular carcinoma (HepG2) cells.[2] This activity is associated with the induction of cell cycle arrest at the G1/S transition, which is mediated through the inactivation of the Extracellular signal-regulated kinase (ERK) pathway and the downregulation of cyclin D1 expression.[2]

Inhibition of the ERK pathway by This compound spectabilis alkaloids.

Anti-inflammatory and Antioxidant Mechanisms

Extracts from this compound species have also demonstrated significant anti-inflammatory and antioxidant properties, and research is beginning to connect these activities to specific signaling pathways.

-

NF-κB Signaling Pathway: The anti-inflammatory effects of compounds from this compound are often linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Novel compounds from this compound may prevent this translocation, thereby reducing inflammation.

Inhibition of the NF-κB pathway by novel This compound compounds.

-

Keap1-Nrf2 Antioxidant Response Pathway: The antioxidant activity of some this compound compounds may be mediated through the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Keap1 targets Nrf2 for degradation. In the presence of oxidative stress or certain phytochemicals, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their expression and a subsequent reduction in oxidative stress.

Activation of the Keap1-Nrf2 pathway by novel This compound compounds.

Conclusion and Future Directions

The this compound genus is proving to be a rich and largely untapped resource for the discovery of novel, pharmacologically active compounds. The identification of molecules like 2'-OH-Torosaol I and new cytotoxic alkaloids highlights the potential for finding lead compounds for the development of new therapeutics, particularly in the areas of oncology and inflammatory diseases. Future research should focus on the systematic screening of a wider range of this compound species, coupled with bioassay-guided isolation to efficiently identify novel bioactive molecules. Furthermore, in-depth mechanistic studies are crucial to fully elucidate the signaling pathways modulated by these new compounds, which will be essential for their translation into clinical applications. The integration of advanced analytical techniques with sophisticated biological assays will undoubtedly continue to unlock the therapeutic potential hidden within the diverse chemistry of the this compound genus.

References

- 1. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-κB - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Mechanism of action of sennosides in the gastrointestinal tract

An In-depth Technical Guide on the Core Mechanism of Action of Sennosides in the Gastrointestinal Tract

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sennosides, naturally occurring dianthrone glycosides derived from the Senna plant, are widely utilized as stimulant laxatives for the treatment of constipation. Their pharmacological activity is not direct but relies on a complex series of metabolic and physiological events within the lower gastrointestinal (GI) tract. This technical guide provides a comprehensive overview of the mechanism of action of sennosides, detailing their metabolic activation by the gut microbiota, their dual effects on colonic motility and intestinal fluid homeostasis, and the underlying molecular signaling pathways. This document synthesizes quantitative data from key studies, outlines experimental methodologies, and employs visualizations to elucidate the intricate processes involved.

Pharmacokinetics and Metabolism

Sennosides are prodrugs, meaning they are ingested in an inactive form and require metabolic conversion to exert their therapeutic effect[1][2]. Due to their β-glycosidic bonds, they are resistant to hydrolysis by digestive enzymes in the upper GI tract and pass largely unabsorbed into the colon[3][4][5].

1.1 Metabolic Activation by Gut Microbiota

The colonic microflora is essential for the activation of sennosides[4]. The metabolic cascade involves two primary steps mediated by bacterial enzymes:

-

Hydrolysis: Bacterial β-glucosidases cleave the sugar moieties from the sennoside molecules (Sennoside A and B). This process occurs in a stepwise fashion, first producing sennidin-8-monoglucosides and subsequently the aglycones, sennidins A and B[1][6][7].

-

Reduction: The resulting sennidins are then reduced by bacterial reductases to the ultimate active metabolite, rheinanthrone[1][2][6].

This biotransformation is crucial; in germ-free mice, orally administered sennosides do not produce a laxative effect[4]. Rheinanthrone is the primary active compound responsible for the pharmacological actions of this compound[2][3][4][8][9][10].

Figure 1: Metabolic activation of sennosides by gut microbiota.

1.2 Absorption, Distribution, and Excretion

The systemic absorption of the active rheinanthrone from the colon is minimal, with studies in rats demonstrating that less than 10% is absorbed[3][8]. Once absorbed, rheinanthrone can be oxidized to rhein and sennidins, which may be found in the blood, primarily as glucuronide and sulfate conjugates[3]. The majority of sennosides and their metabolites (approximately 90%) are excreted in the feces as polymers, with only a small fraction (3-6%) of metabolites eliminated via urine or bile[3][8]. The oral absolute bioavailability of sennoside B in rats has been calculated to be 3.60%.

Core Mechanism of Action

The laxative effect of sennosides is mediated by rheinanthrone through a dual mechanism in the large intestine: the stimulation of colonic motility and the modulation of fluid and electrolyte transport[3][11]. These two actions are largely independent but work synergistically to facilitate defecation[12].

2.1 Stimulation of Colonic Motility

Rheinanthrone directly stimulates peristalsis in the large intestine, which accelerates colonic transit[3][8][11]. This increased motility reduces the contact time between the fecal mass and the colonic mucosa, thereby decreasing the time available for water reabsorption and contributing to a softer stool consistency[11]. The pro-motility effect is believed to be mediated through the direct stimulation of nerve plexuses, including the submucosal and myenteric plexuses, within the intestinal wall[3][13][14].

2.2 Alteration of Fluid and Electrolyte Transport

The second, and equally critical, mechanism is the profound influence of rheinanthrone on intestinal secretion and absorption processes[11][15]. This involves two concomitant actions:

-

Inhibition of Absorption: It inhibits the absorption of water and electrolytes (primarily Na+ and Cl-) from the colonic lumen into the epithelial cells[3][4][11].

-

Stimulation of Secretion: It actively promotes the secretion of water and electrolytes into the colon, an effect primarily driven by the active secretion of chloride ions[3][11][12]. The movement of chloride into the lumen creates an osmotic gradient that draws water and sodium along with it, increasing the volume and hydration of the feces[8][12].

Figure 2: Dual mechanism of action of the active metabolite rheinanthrone.

Molecular Signaling Pathways

Several interconnected molecular pathways have been identified that translate the presence of rheinanthrone into the observed physiological effects on motility and secretion.

3.1 Prostaglandin E2 (PGE2) Signaling

A key mediator in sennoside-induced secretion is Prostaglandin E2 (PGE2)[16]. Rheinanthrone appears to increase the expression of cyclooxygenase-2 (COX2) in macrophages within the colonic mucosa[8]. This leads to a subsequent increase in the synthesis and release of PGE2 into the colonic lumen[8][16]. PGE2 is a potent secretagogue that stimulates active chloride and water secretion[16]. The secretory effect of this compound can be significantly inhibited by pretreatment with indomethacin, a non-steroidal anti-inflammatory drug (NSAID) that blocks COX enzymes and thus PGE2 synthesis[16].

3.2 Regulation of Aquaporins (AQPs)

Aquaporins (AQPs) are membrane channel proteins that facilitate the transport of water across cell membranes. Their expression in the colon is critical for water reabsorption[17]. The laxative effect of sennosides is strongly associated with the downregulation of AQP3 expression in colonic epithelial cells[8][18][19]. This reduction in AQP3 channels is believed to be a downstream effect of the increased PGE2 levels, which restricts the reabsorption of water from the colonic lumen, thereby increasing fecal water content[8]. Studies have shown that sennosides can also downregulate the expression of other aquaporins, including AQP4, AQP5, AQP7, and AQP8, further contributing to the anti-absorptive effect[19][20].

Figure 3: Signaling cascade for sennoside-induced fluid secretion.

Quantitative Data Summary

The following tables summarize quantitative data from key preclinical studies investigating the effects of sennosides.

Table 1: Pharmacodynamic Effects of Sennosides in Rats

| Parameter | Treatment | Dosage | Pretreatment Time | Result | Reference |

|---|---|---|---|---|---|

| Large Intestine Transit Time | Sennosides A+B (oral) | 50 mg/kg | 2 hours | Reduced from >6h (control) to 90 min | [21] |

| Sennosides A+B (oral) | 50 mg/kg | 4 hours | Reduced from >6h (control) to 30 min | [21] | |

| Net Fluid Absorption (Colon) | Sennosides A+B (oral) | 50 mg/kg | 4 hours | Significant inhibition | [21] |

| Sennosides A+B (oral) | 50 mg/kg | 6 hours | Maximal inhibition | [21] | |

| Paracellular Permeability (Erythritol) | Sennosides (oral) | 50 mg/kg | 6 hours | 2- to 3-fold increase | [22] |

| Paracellular Permeability (PEG 1000) | Sennosides (oral) | 50 mg/kg | 6 hours | No change |[22] |

Table 2: Pharmacokinetic Parameters of Sennosides and Metabolites

| Compound | Administration | Species | Parameter | Value | Reference |

|---|---|---|---|---|---|

| Sennoside B | Intravenous | Rat | Half-life (t½) | 8.57 ± 0.65 h | [8] |

| Intravenous | Rat | Clearance | 0.065 ± 0.007 L/h/kg | [8] | |

| Intragastric | Rat | Oral Bioavailability | 3.60% | [23] | |

| Rheinanthrone | Intracecal | Rat | Absorption | <10% | [3][10] |

| Metabolites (from Sennosides) | Oral | Human | Urinary Excretion | 3-6% | [3][8] |

| | Oral | Human | Fecal Excretion | ~90% (as polymers) |[3][8] |

Key Experimental Methodologies

The elucidation of the sennoside mechanism of action has relied on various in-vivo and in-vitro experimental models.

5.1 In-Vivo Rat Model for Colonic Transit and Fluid Absorption

This protocol is designed to assess the dual effects of sennosides on motility and secretion in a living animal model.

-

Subjects: Female Wistar rats.

-

Treatment: Oral administration of sennosides A+B at varying doses (e.g., 12.5-200 mg/kg) or a vehicle control.

-

Transit Time Measurement: At a set time post-sennoside administration (e.g., 4 hours), a non-absorbable marker (e.g., charcoal meal or radiolabeled tracer) is administered into the cecum. The animal is sacrificed after a defined period, and the distance traveled by the marker through the large intestine is measured.

-

Net Fluid Transport Measurement (Colon Perfusion): Rats are anesthetized, and the colon is cannulated at the proximal and distal ends to create an isolated loop. A perfusion solution with a known concentration of a non-absorbable volume marker (e.g., [14C]polyethylene glycol) is circulated through the loop. Net water and electrolyte transport are calculated by measuring changes in the volume and ion concentration of the perfusate over time.

-

Data Analysis: Comparison of transit distance and net fluid transport rates between sennoside-treated and control groups.

Figure 4: Generalized workflow for in-vivo assessment of sennoside action.

5.2 In-Vitro Colonic Mucosa Studies

To isolate direct epithelial effects from neuronal or systemic influences, Ussing chamber experiments can be employed.

-

Tissue Preparation: A section of colonic mucosa is excised from a subject animal (e.g., rat, rabbit) and mounted between two halves of an Ussing chamber, separating the mucosal and serosal sides.

-

Experimental Setup: Both sides are bathed in identical physiological buffer solutions. The potential difference across the epithelium is clamped to zero, and the short-circuit current (Isc), which reflects net ion transport, is measured.

-

Treatment: Rhein or rheinanthrone is added to the mucosal side of the chamber.

-

Data Analysis: An increase in Isc after the addition of the active metabolite indicates a stimulation of active anion secretion (primarily Cl-), a key component of the laxative effect.

Conclusion

The mechanism of action of sennosides is a sophisticated, colon-specific process that begins with their metabolic activation by the resident gut microbiota. The resulting active metabolite, rheinanthrone, exerts a dual effect by stimulating propulsive motor activity and inducing a net secretion of fluid and electrolytes into the intestinal lumen. These actions are orchestrated through complex signaling pathways involving the upregulation of PGE2 and the subsequent downregulation of water-reabsorbing aquaporin channels. For drug development professionals, this multi-faceted mechanism underscores the importance of the gut microbiome in drug metabolism and highlights potential targets, such as the PGE2 and AQP pathways, for the development of novel therapies for gastrointestinal motility disorders. A thorough understanding of these pathways is also critical for assessing the long-term safety profile of chronic sennoside use.

References

- 1. karger.com [karger.com]

- 2. karger.com [karger.com]

- 3. Sennosides Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 4. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Study of this compound (CASRN 8013-11-4) in C57BL/6NTac Mice and Toxicology and Carcinogenesis Study of this compound in Genetically Modified C3B6.129F1/Tac-Trp53tm1Brd N12 Haploinsufficient Mice (Feed Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of Sennosides by Intestinal Flora [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Metabolism and pharmacokinetics of anthranoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Sennosides? [synapse.patsnap.com]

- 12. karger.com [karger.com]

- 13. What is Sennosides used for? [synapse.patsnap.com]

- 14. The mechanism by which this compound glycosides and related compounds stimulate peristalsis in the human colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound glycoside - Wikipedia [en.wikipedia.org]

- 16. Prostaglandin-mediated action of sennosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Aquaporin Expression in Colonic Mucosal Biopsies From Irritable Bowel Syndrome With Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Aquaporins Alteration Profiles Revealed Different Actions of this compound, Sennosides, and Sennoside A in Diarrhea-Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Time-dependent laxative effect of sennoside A, the core functional component of rhubarb, is attributed to gut microbiota and aquaporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Dual effect of orally administered sennosides on large intestine transit and fluid absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Sennoside-induced secretion is not caused by changes in mucosal permeability or Na+,K(+)-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pharmacokinetic and metabolic profiling studies of sennoside B by UPLC-MS/MS and UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Senna Plant Extract and Its Impact on Gut Microbiota Composition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Senna plant, belonging to the genus this compound, has a long history of use in traditional medicine, primarily for its laxative properties. The active compounds responsible for this effect are anthraquinone glycosides, known as sennosides.[1] These compounds are metabolized by the gut microbiota into their active form, rheinanthrone, which stimulates peristalsis and alters water and electrolyte transport in the colon.[1][2][3] Beyond its well-documented laxative effects, emerging research indicates that this compound plant extract can significantly and selectively modulate the composition of the human gut microbiota. This targeted remodeling suggests potential applications for this compound-derived compounds in therapeutic areas beyond constipation, including metabolic disorders and conditions characterized by gut dysbiosis.[4][5]

This technical guide provides an in-depth analysis of the effects of this compound plant extract on the gut microbiota, presenting quantitative data from recent studies, detailing experimental methodologies, and visualizing key metabolic and signaling pathways.

Quantitative Effects on Gut Microbiota Composition

An ex vivo study utilizing the Systemic Intestinal Fermentation Research (SIFR®) technology with human fecal samples provides significant quantitative insight into the taxon-specific antimicrobial effects of this compound obtusifolia seed extract.[4][6][7] The study observed a dramatic shift in the microbial community after a 48-hour incubation period.

Table 1: Summary of Quantitative Changes in Gut Microbiota Composition Following a 48-hour Incubation with this compound Seed Extract [4][6][7][8][9]

| Metric | Observation | Quantitative Change |

| Overall Bacterial Abundance | Significant reduction in total bacterial cell counts. | ~40% decrease |

| Alpha Diversity | Striking and significant decrease in intra-sample community diversity. | Data not specified |

| Phylum Level | Near elimination of Bacteroidetes and Firmicutes. | Data not specified |

| Family Level | Relative increase in the proportion of Enterobacteriaceae. | Data not specified |

| Metabolic Output | Increased fermentative outputs. | High concentrations of gas and acetate, with a corresponding reduction in pH. |

Experimental Protocols

The following methodology was employed in the ex vivo study to assess the impact of this compound seed extract on the human gut microbiome.[4][6][8][9]

1. Fecal Sample Preparation and Inoculation:

-

Fecal samples were collected from healthy human donors.

-

A fecal slurry was prepared and used to inoculate the SIFR® (Systemic Intestinal Fermentation Research) vessels.

2. Experimental Conditions:

-

The incubations were carried out for 48 hours.

-

A carbohydrate-free ethanol extract of S. obtusifolia seeds was used as the treatment.

-

Control incubations without the this compound extract were also performed.

3. Analytical Methods:

-

Total Bacterial Cell Counts: Measured to determine the overall impact on bacterial abundance.

-

Fermentation Product Analysis: pH, gas production, and concentrations of short-chain fatty acids (SCFAs) were measured to assess metabolic activity.[8]

-

Microbial Community Characterization: Shotgun metagenomic sequencing was performed on DNA extracted from the initial and post-incubation samples to characterize the microbial community structure and functional potential.[4][6]

Visualizing Experimental and Biological Pathways

Experimental Workflow

The following diagram illustrates the experimental workflow used to study the effects of this compound seed extract on the human gut microbiota ex vivo.

References

- 1. plantalax.com [plantalax.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Sennosides? [synapse.patsnap.com]

- 4. Targeted remodeling of the human gut microbiome using Juemingzi (this compound seed extracts) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gut Bacteria Selectively Altered by Sennoside A Alleviate Type 2 Diabetes and Obesity Traits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human gut microbiome is rapidly and extensively altered by this compound sp. seed extracts - American Chemical Society [acs.digitellinc.com]

- 7. Publication : USDA ARS [ars.usda.gov]

- 8. Targeted remodeling of the human gut microbiome using Juemingzi (this compound seed extracts) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Historical and Mechanistic Landscape of Senna in Traditional and Herbal Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Senna, belonging to the Fabaceae family, encompasses a diverse group of plants that have been integral to traditional and herbal medicine for millennia. Historical records from ancient Egypt, Greece, Arabia, and traditional Chinese and Ayurvedic medicine detail the use of this compound species, most notably for their potent laxative effects.[1][2][3] This technical guide provides an in-depth exploration of the historical and traditional applications of this compound, with a focus on quantitative data, traditional preparation methodologies, and the underlying molecular mechanisms of action of its primary bioactive constituents.

Traditional and Historical Usage of Key this compound Species

This compound has been a cornerstone of traditional pharmacopoeias worldwide for treating a variety of ailments, with its use as a laxative being the most prominent. The leaves and pods are the primary parts used medicinally.[1][4][5]

-

This compound alexandrina (Alexandrian or Tinnevelly this compound): This is the most commercially significant species and has been used since ancient times as a laxative and purgative.[4][6] Its trade dates back to at least the 9th century A.D.[4] Traditional Chinese Medicine also employed it to address constipation and "clear heat" from the liver.[1] In Ayurvedic medicine, it was used for skin problems, jaundice, and bronchitis.[1]

-

This compound auriculata (Avaram this compound): Revered in Ayurvedic and Siddha medicine, this species has been traditionally used to manage diabetes, urinary tract infections, and skin conditions.[7][8] The flowers, leaves, bark, and roots have all been utilized in various preparations.[7] While also possessing a mild laxative effect, its primary traditional applications are for metabolic and skin health.[7]

-

This compound alata (Candle Bush or Ringworm Bush): As its common name suggests, this compound alata has a long history in traditional medicine for treating fungal skin infections like ringworm.[9][10] It is also used as a laxative and to treat a range of other conditions including typhoid, malaria, and diabetes.[9]

-

This compound occidentalis (Coffee this compound): In traditional medicine across Africa, Asia, and South America, this species has been used for its laxative properties, as well as to reduce fever and inflammation.[11] Its roasted seeds have also been used as a coffee substitute.[11]

Quantitative Data from Traditional and Modern Sources

The following tables summarize quantitative data related to traditional dosages, preparation methods, and phytochemical content of various this compound species.

Table 1: Traditional Dosages of this compound Preparations

| This compound Species | Preparation | Traditional Dosage | Geographic/Systemic Origin |

| This compound alexandrina | Dried Leaflets | 0.5–2.0 g | General Herbal Medicine |

| This compound alexandrina | Powdered Leaves | ½ to 1 drachm (approximately 1.77 to 3.54 g) for adults | 19th Century Western Medicine |

| This compound alexandrina | Leaf Powder | 5-10 grams twice daily | Ayurveda |

| This compound auriculata | Bark Decoction | 50 g of bark in 500 ml of water, consume 1 cup daily | Traditional Indian Medicine |

| This compound alata | Leaf Decoction | 12 fresh or dried leaflets boiled in 2 glasses of water until reduced to 1 glass | Thai Traditional Medicine |

| This compound alata | Infusion (from teabag) | 1-2 teabags of 3 g of dried powdered leaves in a cup of boiling water | Thai Traditional Medicine |

Table 2: Sennoside Content in this compound alexandrina

| Plant Part | Sennoside B Content (% w/w) |

| Pharmaceutical Grade Leaves | 5.5–8.0% |

| Tinnevelly this compound Pods | at least 2.2% |

| Alexandrian this compound Pods | at least 3.4% |

| Leaves (from Ethiopian accessions) | 1.08-1.76% |

| Pods (from Ethiopian accessions) | 1.43-2.62% |

Experimental Protocols for Traditional Preparations

The following are detailed methodologies for preparing traditional this compound remedies, based on available literature.

Protocol 1: Decoction of this compound auriculata Bark (for Diabetes)

-

Plant Material: 50 g of dried this compound auriculata bark.

-

Solvent: 500 ml of water.

-

Procedure:

-

Combine the dried bark and water in a suitable vessel.

-

Bring the mixture to a boil.

-

Simmer until the volume is reduced, although the exact reduction is not specified, a common practice is to reduce it by half.

-

Strain the decoction to remove the solid plant material.

-

Allow to cool before consumption.

-

-

Dosage: Consume one cup of the prepared decoction daily.[7]

Protocol 2: Infusion of this compound alexandrina Leaves (for Constipation)

-

Plant Material: 1-2 grams of dried this compound alexandrina leaves.

-

Solvent: Approximately 100-150 ml of boiling water.

-

Procedure:

-

Place the dried leaves in a cup or teapot.

-

Pour boiling water over the leaves.

-

Allow the mixture to steep for 5-10 minutes.

-

Strain the infusion to remove the leaf material.

-

-

Dosage: One cup, typically taken at bedtime.

Protocol 3: Maceration of this compound alata Leaves (for Laxative Effect)

-

Plant Material: 1-2 teabags containing 3 g of dried, powdered this compound alata leaves.

-

Solvent: One cup of boiling water.

-

Procedure:

-

Place the teabag(s) in a cup.

-

Pour boiling water over the teabag(s).

-

Allow to macerate for 2-5 minutes.

-

Remove the teabag(s).

-

-

Dosage: The resulting infusion is consumed at bedtime.[12]

Signaling Pathways and Mechanism of Action

The laxative effect of this compound is primarily attributed to its dianthrone glycosides, known as sennosides. These compounds are prodrugs that are activated by the gut microbiota.

Biotransformation of Sennosides

Sennosides pass through the stomach and small intestine largely unabsorbed. In the colon, they are metabolized by bacterial enzymes into the active compound, rhein anthrone.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of rhein on intestinal transmission, colonic electromyography and expression of aquaporin-3 by colonic epithelium cells in constipated mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound alexandrina [prota.prota4u.org]

- 4. A Comprehensive and System Review for the Pharmacological Mechanism of Action of Rhein, an Active Anthraquinone Ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of PGE2 in the colonic motility: PGE2 generates and enhances spontaneous contractions of longitudinal smooth muscle in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suppression of the purgative action of rhein anthrone, the active metabolite of sennosides A and B, by calcium channel blockers, calmodulin antagonists and indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rheinanthrone, a metabolite of sennoside A, triggers macrophage activation to decrease aquaporin-3 expression in the colon, causing the laxative effect of rhubarb extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iomcworld.com [iomcworld.com]

- 9. caringsunshine.com [caringsunshine.com]

- 10. Anti-proliferative effect of rhein, an anthraquinone isolated from Cassia species, on Caco-2 human adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. thaiscience.info [thaiscience.info]

Molecular Markers for the Identification of Senna Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The genus Senna comprises a large and diverse group of plants, many of which hold significant medicinal value, most notably for their laxative properties attributed to sennosides.[1][2][3] Accurate identification of this compound species is paramount for ensuring the safety, efficacy, and quality control of herbal medicines and related drug development. Morphological identification can be challenging due to phenotypic plasticity and the common practice of using dried and powdered plant materials in commercial products.[1][2][3] Molecular markers offer a powerful and reliable alternative for species-level identification and authentication. This guide provides an in-depth overview of the core molecular techniques and markers used for the identification of this compound species.

Introduction to Molecular Markers in this compound Identification

Molecular markers are specific segments of DNA that can be used to identify variations between individuals, populations, or species. In the context of this compound, they are invaluable for distinguishing between medicinally important species and their potential adulterants.[4][5] The choice of marker depends on the specific application, from broad species identification to the detection of intraspecific variation. Key molecular marker types used for this compound include DNA barcodes, fingerprinting markers, and species-specific markers.

DNA Barcoding for Species Discrimination

DNA barcoding utilizes standardized short DNA sequences to identify species. For plants, several regions of the chloroplast and nuclear genomes have been evaluated for their utility.

Core DNA Barcode Regions

The most commonly used DNA barcode regions for this compound species identification are:

-

Internal Transcribed Spacer (ITS): Located in the nuclear ribosomal DNA, the ITS region, particularly ITS1 and ITS2, generally exhibits a high degree of interspecific variation, making it effective for discriminating between closely related this compound species.[1][2][3]

-

matK (Maturase K): A coding region in the chloroplast genome, matK is one of the standard plant DNA barcodes. It shows a good level of species discrimination but can sometimes be challenging to amplify universally.

-

rbcL (Ribulose-1,5-bisphosphate carboxylase large subunit): Another core plant barcode located in the chloroplast genome, rbcL is easily amplified and sequenced across a broad range of plant taxa. However, its resolving power at the species level can be lower compared to ITS and matK.[6]

-

trnH-psbA Intergenic Spacer: This chloroplast non-coding region often displays considerable length variation and sequence divergence, making it a useful marker for species-level identification in this compound.[7][8]

Quantitative Assessment of DNA Barcode Performance

The effectiveness of these DNA barcode regions in identifying this compound species can be quantified through various metrics. The following table summarizes key performance indicators from studies on this compound.

| Molecular Marker | PCR Success Rate (%) | Sequencing Success Rate (%) | Species Discrimination Rate (%) | Reference |

| ITS1 | 100 | 100 | High | [1][2][3] |

| ITS2 | 100 | 100 | Moderate to High | [3] |

| matK | 100 | 100 | Moderate | [3][6] |

| rbcL | 100 | 100 | Modest | [3][6] |

| trnH-psbA | 100 | 100 | High | [7][8] |

Experimental Protocol: DNA Barcoding

A typical DNA barcoding workflow involves DNA extraction, PCR amplification, sequencing, and sequence analysis.

Genomic DNA can be extracted from fresh, dried, or powdered leaf material using various commercial kits or a standard CTAB (cetyltrimethylammonium bromide) protocol. The quality and quantity of the extracted DNA should be assessed using spectrophotometry and agarose gel electrophoresis.

The target DNA barcode region is amplified using polymerase chain reaction (PCR) with specific primers.

Table of PCR Primers for this compound DNA Barcoding:

| Marker | Primer Name | Primer Sequence (5' to 3') |

| ITS1 | ITS1 | TCCGTAGGTGAACCTGCGG |

| ITS2 | GCTGCGTTCTTCATCGATGC | |

| matK | matK-1RKIM-f | ACCCAGTCCATCTGGAAATCTTGGTTC |

| matK-3FKIM-r | CGTACAGTACTTTTGTGTTTACGAG | |

| rbcL | rbcLa-F | ATGTCACCACAAACAGAGACTAAAGC |

| rbcLa-R | GTAAAATCAAGTCCACCRCG | |

| trnH-psbA | trnH | CGCGCATGGTGGATTCACAATCC |

| psbA | GTTATGCATGAACGTAATGCTC |

PCR Reaction Mix (Typical):

| Component | Volume (µL) | Final Concentration |

| 5X PCR Buffer | 5 | 1X |

| dNTPs (10 mM) | 1 | 0.2 mM |

| Forward Primer (10 µM) | 1 | 0.2 µM |

| Reverse Primer (10 µM) | 1 | 0.2 µM |

| Taq DNA Polymerase | 0.25 | 1.25 U |

| Template DNA | 1 | 20-50 ng |

| Nuclease-free water | to 25 | - |

PCR Thermal Cycling Profile (Typical):

| Step | Temperature (°C) | Duration | Cycles |

| Initial Denaturation | 94 | 5 min | 1 |

| Denaturation | 94 | 45 sec | 35 |

| Annealing | 55 | 40 sec | |

| Extension | 72 | 1.5 min | |

| Final Extension | 72 | 7 min | 1 |

| Hold | 4 | ∞ |

Note: Annealing temperatures may need to be optimized for specific primer pairs and this compound species.

PCR products are purified and sequenced using Sanger sequencing. The resulting sequences are edited, assembled, and aligned. Species identification is achieved by comparing the query sequence against a reference database like GenBank or the Barcode of Life Data System (BOLD) using algorithms such as BLAST. Phylogenetic trees can also be constructed to visualize the genetic relationships among the sampled species.

Visualization of DNA Barcoding Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Candidate DNA Barcode Tags Combined With High Resolution Melting (Bar-HRM) Curve Analysis for Authentication of this compound alexandrina Mill. With Validation in Crude Drugs [frontiersin.org]

- 3. Candidate DNA Barcode Tags Combined With High Resolution Melting (Bar-HRM) Curve Analysis for Authentication of this compound alexandrina Mill. With Validation in Crude Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Development of highly discriminatory SCoT- and CBDP-based SCAR fingerprint for authentication of Indian this compound (this compound alexandrina Mill.) formerly Cassia angustifolia Vahl.) [frontiersin.org]

- 5. Development of highly discriminatory SCoT- and CBDP-based SCAR fingerprint for authentication of Indian this compound (this compound alexandrina Mill.) formerly Cassia angustifolia Vahl.) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficiency of matK, rbcL, trnH-psbA, and trnL-F (cpDNA) to Molecularly Authenticate Philippine Ethnomedicinal Apocynaceae Through DNA Barcoding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Species diversity, usages, molecular markers and barcode of medicinal this compound species (Fabaceae, Caesalpinioideae) in Thailand | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Preserving the Blueprint of a Medicinal Powerhouse: A Technical Guide to the Genetic Diversity and Conservation of Wild Senna Populations

For Immediate Release

This technical guide provides an in-depth analysis of the genetic diversity within wild Senna populations, offering a crucial resource for researchers, scientists, and drug development professionals. The genus this compound, a cornerstone of traditional and modern medicine, faces increasing threats from habitat loss and over-harvesting. Understanding and conserving the genetic variability within wild populations is paramount for ensuring the continued availability of their valuable medicinal compounds and for the development of new therapeutic agents.

This document synthesizes key research findings on the genetic landscape of various this compound species, presenting quantitative data in a structured format for comparative analysis. It further provides detailed experimental protocols for assessing genetic diversity and outlines a key signaling pathway influenced by this compound's chemical constituents. This guide aims to equip the scientific community with the necessary knowledge and tools to advance research and conservation efforts for this vital medicinal plant genus.

Section 1: Quantitative Analysis of Genetic Diversity in Wild this compound Populations

The genetic diversity of wild this compound populations has been assessed using a variety of molecular markers, revealing significant variation both within and between populations. The following tables summarize key genetic diversity parameters from several studies, providing a comparative overview of the genetic health and structure of different this compound species.

Table 1: Genetic Diversity Parameters in this compound obtusifolia Populations

| Molecular Marker | Number of Primers/Markers | Polymorphic Bands | Percentage of Polymorphism (%) | Expected Heterozygosity (He) | Shannon's Information Index (I) | Gene Flow (Nm) | Genetic Differentiation (Gst) | Reference |

| SSR | 18 (15 polymorphic) | 101 | - | 0.47 | 1.05 | - | - | [1] |

| ISSR | 11 | 98 | 81.67 | - | - | 0.5256 | 0.4875 | [2] |

| SCoT | 24 | 267 | 89.59 | - | - | 0.6275 | 0.4434 | [2] |

Table 2: Genetic Diversity Parameters in other this compound Species

| Species | Molecular Marker | Number of Primers | Nei's Genetic Diversity (h) | Geographic Origin of Populations | Reference |

| Cassia angustifolia (this compound) | RAPD | 5 | 0.3717 - 0.5316 | Gujarat, Maharashtra, Tamil Nadu, Andhra Pradesh, Karnataka (India) | [3] |

Section 2: Experimental Protocols for Genetic Diversity Assessment

The accurate assessment of genetic diversity relies on robust and reproducible experimental protocols. This section details the methodologies commonly employed in the study of wild this compound populations.

DNA Extraction

Genomic DNA is the foundational material for molecular genetic analysis. A common method for its extraction from this compound leaf tissue is the Cetyl Trimethyl Ammonium Bromide (CTAB) method.

Protocol:

-

Sample Collection and Preparation: Young, healthy leaves are collected from individual plants in the target populations. The leaves are then surface-sterilized and either used immediately or stored at -80°C. For DNA extraction, the leaf tissue is finely ground in liquid nitrogen to a powder.

-

Lysis: The powdered tissue is transferred to a pre-warmed CTAB extraction buffer. The mixture is incubated in a water bath at 65°C for 60-90 minutes with intermittent mixing.

-

Purification: An equal volume of chloroform:isoamyl alcohol (24:1) is added, and the mixture is centrifuged to separate the phases. The upper aqueous phase containing the DNA is carefully transferred to a new tube.

-

Precipitation: DNA is precipitated from the aqueous phase by adding cold isopropanol. The mixture is incubated at -20°C for at least 30 minutes and then centrifuged to pellet the DNA.

-

Washing and Resuspension: The DNA pellet is washed with 70% ethanol to remove residual salts and impurities. After air-drying, the DNA is resuspended in TE (Tris-EDTA) buffer.

-

Quality and Quantity Assessment: The quality and concentration of the extracted DNA are determined using a spectrophotometer and by agarose gel electrophoresis.

Molecular Marker Analysis

Various polymerase chain reaction (PCR)-based molecular markers are utilized to assess genetic diversity.[4][5][6][7][8] These techniques amplify specific regions of the genome, and the resulting patterns of DNA fragments are used to identify genetic differences among individuals.

Commonly Used Markers:

-

Simple Sequence Repeats (SSRs): Also known as microsatellites, these are short, tandemly repeated DNA sequences. SSR markers are co-dominant and highly polymorphic, making them excellent for population genetic studies.[1]

-

Inter-Simple Sequence Repeats (ISSRs): This technique uses primers designed from microsatellite regions to amplify the DNA sequences between two SSRs. ISSR markers are highly reproducible and can reveal a large number of polymorphic loci.[2][9]

-

Start Codon Targeted (SCoT) Polymorphism: SCoT markers are based on the short, conserved regions surrounding the ATG start codon of plant genes. This method is simple, cost-effective, and produces a high number of polymorphic bands.[2][9]

-

Random Amplified Polymorphic DNA (RAPD): RAPD analysis uses short, arbitrary primers to amplify random DNA segments. While it is a quick and inexpensive method, reproducibility can be a concern.[5][6][8]

General PCR Protocol:

-

Reaction Mixture: A typical PCR reaction mixture includes template DNA, a pair of specific primers (for SSR, ISSR, or SCoT) or a single arbitrary primer (for RAPD), Taq DNA polymerase, deoxynucleotide triphosphates (dNTPs), and a reaction buffer.

-